5-Methyl-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including compounds closely related to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, has been reported using various methods. A notable approach is the synthesis of 1,3,4-oxadiazole derivatives from carboxylic acids and arylamidoximes under solvent-free conditions, highlighting a convenient method for generating oxadiazole structures with potential antiproliferative activities (Barros et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of oxadiazole derivatives, including those structurally similar to 5-methyl-1,2,4-oxadiazole-3-carboxylic acid, has been determined using X-ray crystallography. These studies offer insights into the molecular conformations and interactions that contribute to the compound's stability and reactivity (Willer et al., 2013).
Chemical Reactions and Properties
Oxadiazole derivatives undergo a variety of chemical reactions, including condensation and cycloaddition, to form complex heterocyclic systems. These reactions are often regiospecific and can be employed to synthesize novel oxadiazole-based compounds with predicted biological activity, demonstrating the versatility of oxadiazole chemistry (Kharchenko et al., 2008).
Physical Properties Analysis
The physical properties of oxadiazole compounds, such as density and melting points, are influenced by their molecular structure. For example, oxadiazole derivatives have been reported to possess high densities, which may be attributed to specific structural features, underscoring the importance of molecular design in influencing the physical characteristics of these compounds (Willer et al., 2013).
Chemical Properties Analysis
Oxadiazole derivatives exhibit a range of chemical properties, including the formation of hydrogen bonds and the ability to engage in electron transfer processes. These properties are critical for the biological activity of oxadiazole-based compounds, as they influence their interaction with biological targets. The study of these interactions, through methods such as density functional theory (DFT) and nuclear magnetic resonance (NMR) spectroscopy, provides valuable insights into the potential applications of oxadiazole derivatives in medicinal chemistry (Singh et al., 2019).
Scientific Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)6-9-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGENJCBDFKUWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634263 | |
Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |
CAS RN |
19703-92-5 | |
Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1,2,4-oxadiazole-3-carboxylicacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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